![molecular formula C12H9NO2 B2994248 3-(Quinolin-6-yl)prop-2-enoic acid CAS No. 754190-68-6](/img/structure/B2994248.png)
3-(Quinolin-6-yl)prop-2-enoic acid
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Overview
Description
3-(Quinolin-6-yl)prop-2-enoic acid is a chemical compound with the empirical formula C12H9NO2 . It has a molecular weight of 199.21 . The compound is typically available in solid form .
Molecular Structure Analysis
The SMILES string representation of the molecule is OC(/C=C/C1=CC=C2N=CC=CC2=C1)=O . This indicates that the molecule contains a quinoline ring attached to a prop-2-enoic acid group .Physical And Chemical Properties Analysis
3-(Quinolin-6-yl)prop-2-enoic acid is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved data.Scientific Research Applications
Chemical Properties
“3-(quinolin-6-yl)prop-2-enoic acid” is a chemical compound with the empirical formula C12H9NO2 and a molecular weight of 199.21 . It is a solid substance and its IUPAC name is (2E)-3-(quinolin-6-yl)prop-2-enoic acid .
Synthetic Routes
Quinoline motifs, including “3-(quinolin-6-yl)prop-2-enoic acid”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Synthetic approaches of quinoline and its analogs include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
Medicinal Significance
Quinoline derivatives, such as “3-(quinolin-6-yl)prop-2-enoic acid”, have been found to exhibit a broad spectrum of bio-responses, including:
Anticancer Activity: Quinoline derivatives have shown potential in anticancer activity .
Antioxidant Activity: These compounds have also been studied for their antioxidant properties .
Anti-inflammatory Activity: Quinoline derivatives have been associated with anti-inflammatory effects .
Antimalarial Activity: Quinoline-based compounds have been used in the treatment of malaria .
Anti-SARS-CoV-2 Activity: Research has indicated potential anti-SARS-CoV-2 (COVID-19) activity of quinoline derivatives .
Antituberculosis Activity: Quinoline derivatives have shown promise in antituberculosis treatments .
Industrial Applications
In addition to their medicinal applications, quinoline derivatives are also used in various industrial applications due to their chemical reactivity .
Safety And Hazards
properties
IUPAC Name |
(E)-3-quinolin-6-ylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)6-4-9-3-5-11-10(8-9)2-1-7-13-11/h1-8H,(H,14,15)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYENPJNMULTOEZ-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=CC(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)/C=C/C(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(quinolin-6-yl)prop-2-enoic acid |
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